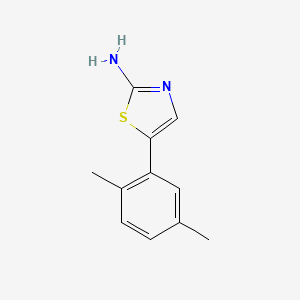5-(2,5-Dimethylphenyl)thiazol-2-amine
CAS No.:
Cat. No.: VC15740502
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H12N2S |
|---|---|
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | 5-(2,5-dimethylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C11H12N2S/c1-7-3-4-8(2)9(5-7)10-6-13-11(12)14-10/h3-6H,1-2H3,(H2,12,13) |
| Standard InChI Key | DXQXVFKRBDGYSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C2=CN=C(S2)N |
Introduction
Chemical Identity and Structural Features
5-(2,5-Dimethylphenyl)thiazol-2-amine belongs to the heterocyclic thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound’s structure features a 2,5-dimethylphenyl substituent at the 5-position of the thiazole ring, which enhances its lipophilicity and interaction with biological targets . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 204.30 g/mol |
| CAS Registry Number | 101967-39-9 |
| Spectral Identifiers | PubChem CID: 4715004 |
The dimethylphenyl group contributes to steric stabilization and π-π interactions, critical for binding to microbial enzymes or membranes . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
Synthesis and Structural Elucidation
Hantzsch Thiazole Synthesis
The primary synthesis route involves the Hantzsch thiazole synthesis, which condenses thiourea derivatives with α-haloketones. For 5-(2,5-dimethylphenyl)thiazol-2-amine, thioureido acid precursors react with monochloroacetic acid under basic conditions (10% potassium carbonate) to form the thiazolone intermediate, followed by acidification to yield the final product . Key reaction conditions include:
-
Temperature: Room temperature for initial condensation, avoiding side reactions from excessive heat .
-
Catalysts: Sodium acetate in glacial acetic acid facilitates cyclization .
-
Yield Optimization: 75–88% yields achieved through controlled stirring and temperature modulation .
Alternative methods include intramolecular cyclization using polyphosphoric acid to generate dihydroquinolinone derivatives, though these are less common for the parent compound .
Spectroscopic Characterization
1H NMR and 13C NMR spectra provide definitive proof of structure:
-
1H NMR: A singlet at δ 3.91 ppm corresponds to the methylene group adjacent to the thiazole ring .
-
13C NMR: Resonances at δ 183.3 ppm (C=O) and δ 187.0 ppm (C=N) confirm the thiazole core .
Mass spectrometry (MS) further validates the molecular ion peak at m/z 204.3 .
Biological Activities and Mechanisms
Antibacterial Activity
5-(2,5-Dimethylphenyl)thiazol-2-amine exhibits potent activity against multidrug-resistant Staphylococcus aureus and Enterococcus faecium. Derivatives such as 3h and 3j show minimum inhibitory concentrations (MICs) of 1–2 µg/mL against methicillin-resistant S. aureus (MRSA) and tedizolid-resistant strains .
| Compound | MIC (µg/mL) vs MRSA | MIC (µg/mL) vs Vancomycin-Resistant E. faecium |
|---|---|---|
| 3h | 1.5 | 2.0 |
| 3j | 1.0 | 1.5 |
| Linezolid | 2.0 | 4.0 |
The mechanism involves inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) and disruption of peptidoglycan cross-linking .
Antifungal Activity
Against drug-resistant Candida species, ester derivatives (e.g., 8f) demonstrate superior efficacy compared to fluconazole, particularly for Candida auris (MIC: 4 µg/mL vs fluconazole’s 32 µg/mL) .
| Compound | MIC (µg/mL) vs C. auris | MIC (µg/mL) vs C. albicans |
|---|---|---|
| 8f | 4 | 8 |
| Fluconazole | 32 | 16 |
Quinone-fused analogs (e.g., 7) enhance reactive oxygen species (ROS) generation in fungal cells, leading to oxidative damage .
Future Directions
-
Derivatization Studies: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance bioavailability .
-
In Vivo Efficacy Trials: Testing pharmacokinetics and toxicity in animal models of systemic infection.
-
Synergistic Combinations: Pairing with β-lactam antibiotics to restore susceptibility in resistant strains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume